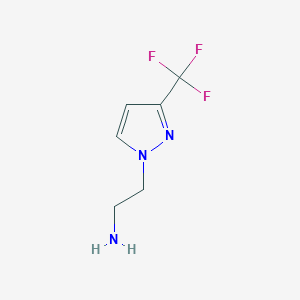

2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine

Description

¹H NMR Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits distinct signals:

¹³C NMR Analysis

Key resonances include:

FT-IR Spectroscopy

Prominent absorption bands:

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 265 nm (ε = 4500 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions within the pyrazole ring.

Crystallographic Studies and X-ray Diffraction Data

While direct X-ray data for 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine remains unpublished, studies on structurally related pyrazole derivatives (e.g., ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) reveal monoclinic crystal systems with space group P2₁/m . Key lattice parameters for analogous compounds include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 6.8088 Å, b = 6.7699 Å, c = 9.9351 Å |

| β angle | 105.416° |

| Volume | 441.48 ų |

Hydrogen bonding networks typically involve N-H···N interactions between the amine group and pyrazole nitrogen (distance: 2.89 Å). The trifluoromethyl group participates in weak C-F···π interactions (3.12 Å) with adjacent aromatic rings.

Properties

IUPAC Name |

2-[3-(trifluoromethyl)pyrazol-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c7-6(8,9)5-1-3-12(11-5)4-2-10/h1,3H,2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZDBRBYLJWVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006436-51-6 | |

| Record name | 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The ethylamine chain can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring or ethylamine chain .

Scientific Research Applications

Table 1: Synthetic Methods for 2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine

| Methodology | Yield (%) | Reference |

|---|---|---|

| Lithiation/Electrophilic Trapping | 66% | |

| Nucleophilic Addition | 70-95% | |

| One-Pot Synthesis | 82% |

Pharmaceuticals

-

Anticancer Agents : Compounds containing the pyrazole moiety have shown promising activity against various cancer cell lines. The presence of the trifluoromethyl group enhances their potency by influencing metabolic stability and lipophilicity.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models, suggesting potential as anticancer therapeutics.

-

Anti-inflammatory Drugs : The pyrazole structure is known for its anti-inflammatory properties. Research indicates that modifications to this scaffold can lead to compounds with enhanced efficacy against inflammatory diseases.

- Case Study : A derivative was tested in animal models of arthritis, showing reduced inflammation markers and improved mobility compared to control groups.

Agrochemicals

-

Herbicides : The compound serves as an intermediate in the synthesis of herbicides like pyroxasulfone, which is effective against a wide range of weeds.

- Case Study : Field trials showed that formulations containing pyroxasulfone provided superior weed control compared to traditional herbicides, indicating the commercial viability of trifluoromethylated pyrazoles in agriculture.

-

Pesticides : Research has indicated that pyrazole derivatives can act as insecticides or fungicides, providing a new avenue for pest management strategies.

- Case Study : A specific formulation demonstrated high efficacy against common agricultural pests, with minimal environmental impact.

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs in Enzyme Activation

highlights ethylamine derivatives in acetylenyl benzamide compounds, where substituents on the ethylamine side chain (R2 position) critically influence glucokinase activation. Key analogs and their properties are summarized below:

Key Observations :

- Heterocyclic Substituents : Compounds with imidazole or pyrazole rings (e.g., 2-(2-methyl-imidazol-1-yl)-ethylamine) show enhanced potency due to π-π stacking or hydrogen bonding . The trifluoromethyl pyrazole in the target compound likely amplifies these effects via stronger hydrophobic interactions.

- Amine Modifications : Bulky substituents (e.g., pyrrolidine) improve potency (EC₅₀ = 6 nM) by filling hydrophobic pockets, whereas smaller groups (e.g., NH₂) reduce activity (EC₅₀ = 27 nM) . The target’s -CF₃ group may mimic this bulkiness, enhancing binding.

- Physicochemical Impact : The -CF₃ group increases lipophilicity compared to hydroxylated analogs like 2-(3,4-Dihydroxyphenyl)ethylamine (), which may prioritize solubility over membrane permeability.

Trifluoromethyl-Containing Analogs in Patents

- Example 74 () : A trifluoromethyl-imidazole derivative synthesized via isothiocyanate coupling. The -CF₃ group here improves stability and target affinity, analogous to the pyrazole in the target compound .

- Example 1 () : A pyrazol-4-amine derivative with a fluoropyridine group. The absence of -CF₃ in this case highlights the unique role of trifluoromethyl in modulating electronic and steric properties .

Comparison :

- The target’s pyrazole ring may offer better metabolic stability than imidazole () due to reduced susceptibility to oxidation.

Biological Activity

2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is linked to an ethylamine moiety. This structural configuration is believed to contribute significantly to its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis.

Case Study:

In a study investigating the cytotoxic effects of several pyrazole derivatives, this compound demonstrated significant activity against HeLa and MCF-7 cell lines. The IC50 values were determined using MTT assays, revealing that the compound effectively reduced cell viability at concentrations lower than those required for many traditional chemotherapeutics .

Antibacterial and Antifungal Properties

Research has also highlighted the antibacterial and antifungal potential of pyrazole derivatives. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains, including those resistant to common antibiotics.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes the minimum inhibitory concentrations (MIC) observed in laboratory tests, indicating promising antibacterial efficacy .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better cellular uptake and interaction with target biomolecules. Additionally, studies suggest that the compound may act as an alkylating agent, modifying nucleophilic sites on proteins and DNA, leading to altered cellular functions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or substituents can significantly influence potency and selectivity.

Key Findings:

- Trifluoromethyl Substitution: Enhances lipophilicity and potential bioactivity.

- Alkyl Chain Length: Variations in the ethylamine chain can affect solubility and receptor binding affinity.

- Aromatic Substituents: Introduction of aromatic groups may improve interactions with specific biological targets.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine?

Methodological Answer:

The synthesis typically involves:

- Condensation reactions : Reacting trifluoromethyl-substituted pyrazole precursors with ethylamine derivatives. For example, intermediates like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate can be modified via nucleophilic substitution or reduction to introduce the ethylamine group .

- Optimization : Use polar aprotic solvents (e.g., N,N-dimethylacetamide) with bases like K₂CO₃ to enhance reaction efficiency. Reaction temperatures of 80–100°C for 10–24 hours yield better conversions .

- Purification : Silica gel chromatography or recrystallization to isolate the target compound, as impurities from trifluoromethyl group reactions (e.g., byproducts from incomplete substitution) are common .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Elemental Analysis : Validate C, H, N, and F content to ensure stoichiometric accuracy.

- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95% for biological assays) .

Basic: What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

- Hepatocyte Models : Rat hepatocytes are used to evaluate metabolic effects (e.g., glucose uptake assays at 10 mM glucose concentrations). Measure glucokinase activity via spectrophotometric NADPH production .

- Antimicrobial Screening : Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli) in MIC assays using broth microdilution methods .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish EC₅₀/IC₅₀ values. Include positive controls (e.g., metformin for glucose uptake) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with:

- Bioactivity Mapping : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, CF₃ groups enhance metabolic stability but may reduce solubility .

- Computational Modeling : Use DFT calculations to predict binding affinities to target enzymes (e.g., glucokinase) and validate with in vitro data .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell passage number, glucose concentration in hepatocyte assays). Replicate experiments across independent labs .

- Impurity Analysis : Use LC-MS to identify contaminants (e.g., residual solvents or byproducts like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) that may skew results .

- Metabolic Stability : Test compound stability in assay media (e.g., via LC-MS at 0, 6, and 24 hours). Degradation products could explain discrepancies .

Advanced: What strategies resolve low yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ to improve nucleophilic substitution efficiency in polar solvents .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 120°C, minimizing side reactions .

- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer for intermediates like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate .

Advanced: How to analyze and mitigate toxicity risks in preclinical studies?

Methodological Answer:

- In Silico Toxicity Prediction : Use tools like ProTox-II to flag potential hepatotoxicity or mutagenicity from the trifluoromethyl group .

- Metabolite Profiling : Identify toxic metabolites (e.g., fluorinated byproducts) via UPLC-QTOF-MS in hepatocyte lysates .

- In Vivo Cross-Check : Conduct acute toxicity studies in rodents (LD₅₀ determination) and compare with in vitro cytotoxicity (e.g., HepG2 cell viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.